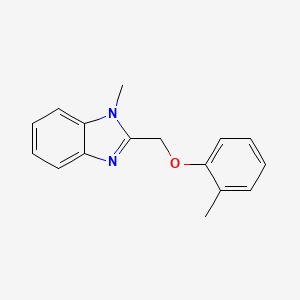

![molecular formula C9H9N3S B2800133 Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 16234-51-8](/img/structure/B2800133.png)

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

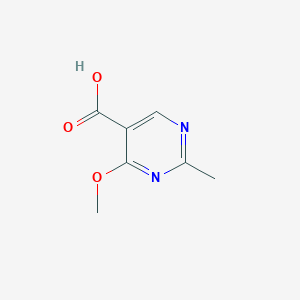

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a chemical compound that has been studied for its potential medicinal properties . It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes it an attractive candidate for developing a drug combination targeting energy metabolism .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones were synthesized by heating the respective thiophene-2-carboxamides in formic acid . The reaction yielded excellent results, with yields ranging from 80-98% . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are complex and involve several steps. For instance, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique

Antitumor Activity

Thieno[3,2-d]pyrimidin-4-amine derivatives have shown pronounced antitumor activity. Researchers have synthesized various analogs and studied their effects on cancer cells. The activity often depends on the specific amine fragments attached to the core structure .

Inhibition of Mycobacterial Cyt-bd

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine has been identified as a potent inhibitor of the mycobacterial Cyt-bd enzyme. This compound exhibits ATP IC50 values ranging from 6 to 18 μM against different strains of Mycobacterium tuberculosis. It serves as a valuable chemical probe for investigating Cyt-bd function under various physiological conditions .

Ureido Intermediates

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as key intermediates in the synthesis of ureido compounds. One synthetic strategy involves reacting thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield thienopyrimidines. These intermediates play a crucial role in drug development and structural modification .

Biological Activity Modulation

Researchers have explored the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidin-4-amines. By varying the nature of the amine substituents, they can fine-tune the biological activity of these compounds. Docking analyses provide insights into their binding interactions with target proteins .

Drug Design and Optimization

Thieno[3,2-d]pyrimidin-4-amine derivatives serve as valuable scaffolds for drug design. Medicinal chemists can modify the core structure to enhance selectivity, potency, and pharmacokinetic properties. Rational design based on SAR studies contributes to the development of novel therapeutics .

Other Biological Activities

Beyond antitumor and antimycobacterial effects, thieno[3,2-d]pyrimidin-4-amine derivatives may exhibit additional biological activities. Researchers continue to explore their potential as antimicrobial agents, kinase inhibitors, and more .

Mécanisme D'action

Target of Action

The primary target of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition leads to ATP depletion, disrupting the normal functioning of the bacteria .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties

Result of Action

The inhibition of Cyt-bd by N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disruption in energy metabolism can inhibit the growth and proliferation of the bacteria .

Action Environment

The action of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary in different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy

Propriétés

IUPAC Name |

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYQTVLTXWHLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

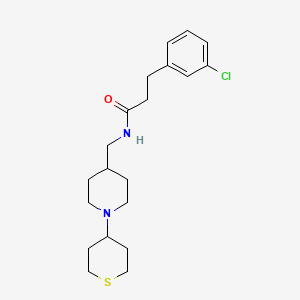

![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)

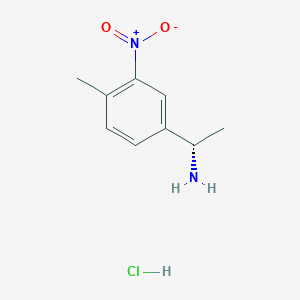

![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)